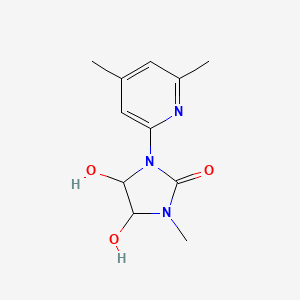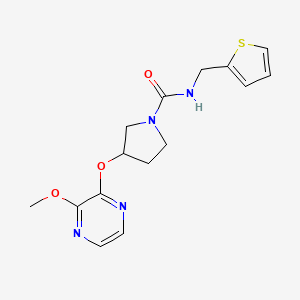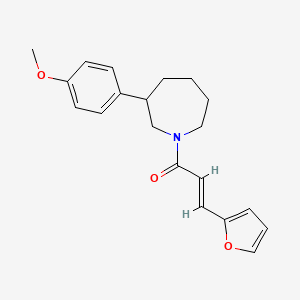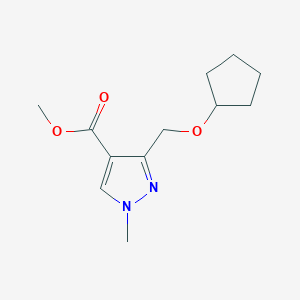
1-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide” is a complex organic molecule. It is related to a class of compounds that have been studied for their anti-tubercular activity . These compounds are designed and synthesized as derivatives of Pyrazinamide, an important first-line drug used in shortening TB therapy .
Scientific Research Applications
Sulfonamide Inhibitors: Therapeutic Applications
Sulfonamide compounds, including those similar to "1-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide," have significant therapeutic applications. They have been utilized in various domains, such as antibacterial therapy, antiviral HIV protease inhibitors, anticancer agents, and Alzheimer’s disease drugs. Their versatility demonstrates the compound's potential in contributing to treatments for a broad spectrum of conditions, including cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).
Role in Biological Processes
Research also highlights the role of similar sulfonamide derivatives in biological processes, such as the modulation of microbial communities involved in the anaerobic oxidation of methane, a crucial process in marine environments. This indicates the compound's relevance in studying microbial interactions and their environmental impact (Niemann & Elvert, 2008).
Environmental and Industrial Applications
The environmental and industrial applications of sulfonamide-related compounds are also noteworthy. Studies discuss the degradation of polyfluoroalkyl chemicals in the environment, shedding light on the environmental fate and biodegradation pathways of these substances, which could be relevant for understanding the environmental impact and degradation mechanisms of similar sulfonamide compounds (Liu & Mejia Avendaño, 2013).
properties
IUPAC Name |
1-phenyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23,14-16-4-2-1-3-5-16)20-12-15-6-10-21(11-7-15)17-13-18-8-9-19-17/h1-5,8-9,13,15,20H,6-7,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELIUWAEUMGONL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2936466.png)
![4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid](/img/structure/B2936469.png)



![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2936476.png)




![(E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2936486.png)

![N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide](/img/structure/B2936488.png)